tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate
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Overview
Description
tert-ButylN-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a piperidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate typically involves the condensation of N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-ButylN-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-ButylN-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, the compound can prevent the aggregation of amyloid beta peptides and the formation of fibrils, thereby exerting a protective effect on neuronal cells.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the piperidine ring.
tert-Butyl (phenylmethylene)carbamate: Another related compound with a phenyl group instead of the piperidine ring.
Uniqueness
tert-ButylN-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the hydroxy group enhances its potential as a therapeutic agent and a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3R,4R)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9-,12+/m0/s1 |
InChI Key |
OPTIBJJXZAOPNL-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@]1(CCNC[C@@H]1O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNCC1O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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